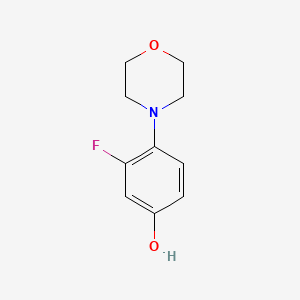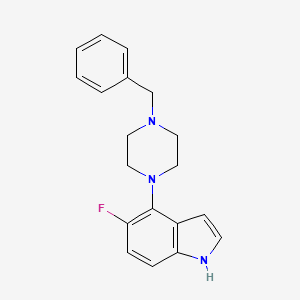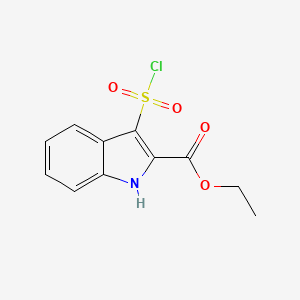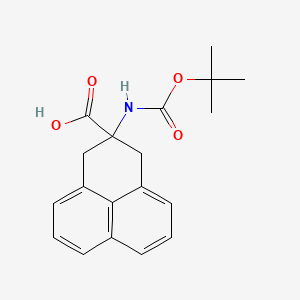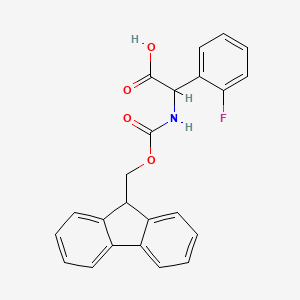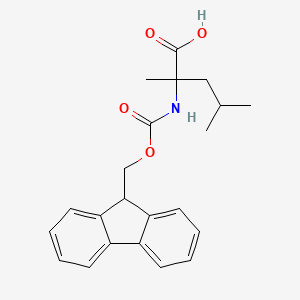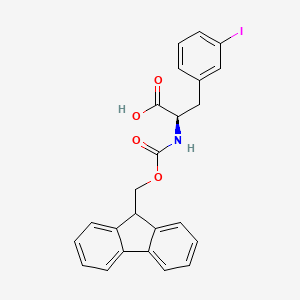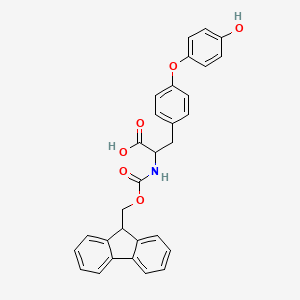
Di-Fmoc-alpha-methyl-DL-ornithine
Overview
Description
Di-Fmoc-alpha-methyl-DL-ornithine is a synthetic compound used primarily in proteomics research. It is characterized by its molecular formula C36H34N2O6 and a molecular weight of 590.66 g/mol . This compound is a derivative of ornithine, an amino acid, and is protected by two fluorenylmethyloxycarbonyl (Fmoc) groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Di-Fmoc-alpha-methyl-DL-ornithine typically involves the protection of the amino group of alpha-methyl-DL-ornithine with Fmoc groups. The Fmoc group is a base-labile protecting group commonly used in peptide synthesis. The protection is achieved by reacting alpha-methyl-DL-ornithine with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the Fmoc protection.
Chemical Reactions Analysis
Types of Reactions
Di-Fmoc-alpha-methyl-DL-ornithine undergoes several types of chemical reactions, including:
Deprotection Reactions: The Fmoc groups can be removed using a base such as piperidine, which is commonly used in solid-phase peptide synthesis (SPPS).
Substitution Reactions: The amino group of the compound can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Deprotection: Piperidine is the most common reagent used for the removal of Fmoc groups.
Substitution: Various nucleophiles can be used to modify the amino group, depending on the desired derivative.
Major Products Formed
The major products formed from these reactions include the deprotected alpha-methyl-DL-ornithine and its various substituted derivatives, depending on the nucleophiles used in the reactions.
Scientific Research Applications
Di-Fmoc-alpha-methyl-DL-ornithine has several applications in scientific research, including:
Proteomics Research: It is used as a building block in the synthesis of peptides and proteins.
Biological Studies: The compound is used to study the role of ornithine derivatives in biological systems.
Medicinal Chemistry: It is used in the development of peptide-based drugs and therapeutic agents.
Industrial Applications: The compound is used in the production of specialized peptides for various industrial applications.
Mechanism of Action
The mechanism of action of Di-Fmoc-alpha-methyl-DL-ornithine involves the protection of the amino group by the Fmoc groups. This protection prevents unwanted side reactions during peptide synthesis, allowing for the selective modification of other functional groups. The Fmoc groups can be removed under basic conditions, revealing the free amino group for further reactions .
Comparison with Similar Compounds
Di-Fmoc-alpha-methyl-DL-ornithine can be compared with other Fmoc-protected amino acids, such as:
- Di-Fmoc-alpha-methyl-DL-lysine
- Di-Fmoc-alpha-methyl-DL-arginine
- Di-Fmoc-alpha-methyl-DL-histidine
These compounds share similar protective groups and are used in peptide synthesis. this compound is unique due to its specific structure and the presence of the alpha-methyl group, which can influence its reactivity and the properties of the resulting peptides .
Properties
IUPAC Name |
2,5-bis(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H34N2O6/c1-36(33(39)40,38-35(42)44-22-32-29-17-8-4-13-25(29)26-14-5-9-18-30(26)32)19-10-20-37-34(41)43-21-31-27-15-6-2-11-23(27)24-12-3-7-16-28(24)31/h2-9,11-18,31-32H,10,19-22H2,1H3,(H,37,41)(H,38,42)(H,39,40) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJXXFRBTKXBKEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H34N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
590.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



